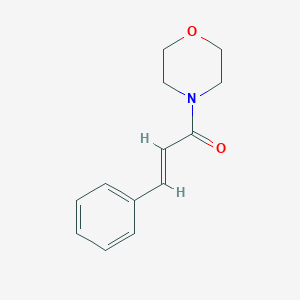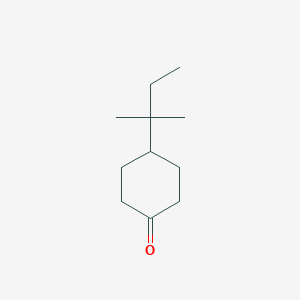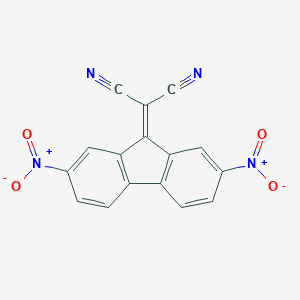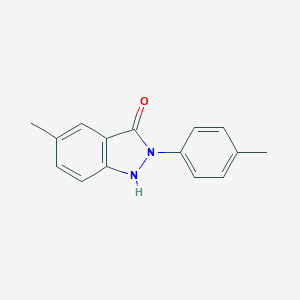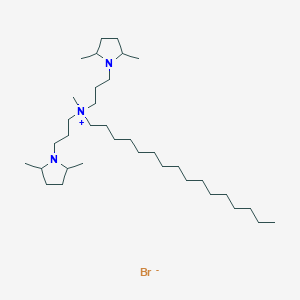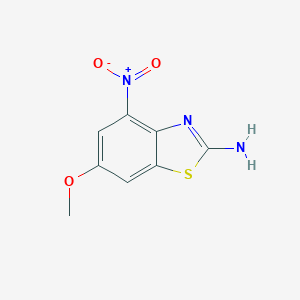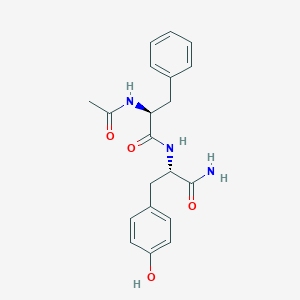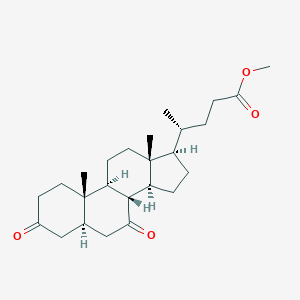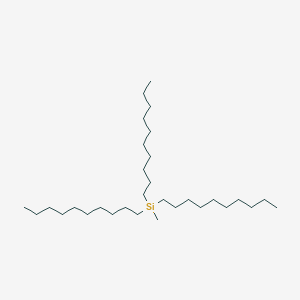
Silane, tris(decyl)methyl-
Übersicht
Beschreibung
“Silane, tris(decyl)methyl-” is a chemical compound with the linear formula C30H64Si . It is a type of silane, which are compounds containing silicon atoms. Silanes are often used in organic chemistry due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of “Silane, tris(decyl)methyl-” includes a total of 97 bonds, with 31 non-H bonds and 27 rotatable bonds . The molecular weight is 452.931 .Chemical Reactions Analysis
Silanes, including “Silane, tris(decyl)methyl-”, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . They can be used in radical reductions, hydrosilylation, and consecutive radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of high-tech materials obtained from silicon are strongly affected by the impurities present in it. The most probable way of their entry into silicon is the transition from the initial silane . The aggregation behavior of the trisiloxane surfactants with different siloxane hydrophobic groups in aqueous solution was investigated by surface tension and electrical conductivity measurements .Wirkmechanismus
The mechanism of action of silanes involves the formation of stable links between the organofunctional group and hydrolyzable groups in compounds . The organofunctional groups are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups are merely present for the reaction .
Safety and Hazards
“Silane, tris(decyl)methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The use of silanes, including “Silane, tris(decyl)methyl-”, in radical chemistry has been gaining attention in recent years. They have been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . Future research may focus on expanding the applications of silanes in organic chemistry and exploring their potential in other fields.
Eigenschaften
IUPAC Name |
tris-decyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOYPHOJXBBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H66Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073419 | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, tris(decyl)methyl- | |
CAS RN |
18769-78-3 | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





